3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
CAS No.: 1797140-69-2
Cat. No.: VC4464719
Molecular Formula: C21H24N4O
Molecular Weight: 348.45
* For research use only. Not for human or veterinary use.
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea - 1797140-69-2](/images/structure/VC4464719.png)
Specification
CAS No. | 1797140-69-2 |
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Molecular Formula | C21H24N4O |
Molecular Weight | 348.45 |
IUPAC Name | 3-cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea |
Standard InChI | InChI=1S/C21H24N4O/c26-21(23-17-9-3-1-4-10-17)25(18-11-5-2-6-12-18)16-19-15-22-20-13-7-8-14-24(19)20/h2,5-8,11-15,17H,1,3-4,9-10,16H2,(H,23,26) |
Standard InChI Key | OGXHAMYRGSZDIL-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characterization and Design Rationale
Molecular Architecture and Key Functional Groups
The compound features a central urea scaffold (-NH-C(=O)-NH-) substituted at both nitrogen atoms: one with a cyclohexyl group and the other with a benzyl moiety that is further functionalized with an imidazo[1,2-a]pyridine ring at the 3-position. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its planar aromatic system and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The urea group introduces hydrogen-bonding capabilities, while the cyclohexyl and phenyl substituents contribute hydrophobic and steric effects that modulate target binding and pharmacokinetic properties.
Structure-Activity Relationships (SAR) and Biological Activity
Role of Urea Substituents
In PI3Kα inhibitors, the urea moiety often serves as a hydrogen-bond donor/acceptor, interacting with residues such as Lys802 and Asp810 in the ATP-binding pocket . For instance:
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Cyclohexyl Group: Enhances lipophilicity and may improve membrane permeability. In compound 33, the cyclohexylurea moiety contributed to a 44.5% PI3Kα inhibition rate at 10 μM .
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Aryl Substituents: The phenyl group in the target compound could engage in hydrophobic interactions with Tyr836 or Val851, similar to para-fluoro phenyl analogs showing 38–58% inhibition .
Imidazopyridine Modifications
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3-Position Substitution: The methylene-linked imidazopyridine at the 3-position is atypical compared to the 2-, 6-, or 8-substituted derivatives in the literature . This unique positioning may alter the compound’s binding mode by projecting the imidazopyridine ring into solvent-exposed regions, potentially reducing off-target effects.
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Methyl vs. Hydrogen at C-6: Analogs with a methyl group at C-6 (e.g., compound 35) showed superior enzymatic activity (IC50 = 0.15 μM) compared to hydrogen-substituted derivatives (e.g., compound 46, 40.2% inhibition) .
Pharmacological Profiling of Analogous Compounds
Enzymatic Inhibition and Antiproliferative Effects
While direct data for the target compound are unavailable, structurally related urea derivatives demonstrate promising profiles:
Compound | PI3Kα Inhibition (IC50) | Antiproliferative Activity (GI50, μM) |
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35 | 0.15 μM | T47D: 2.3; MCF-7: 3.1 |
33 | 44.5% at 10 μM | SKOV-3: 8.9; H1975: 12.4 |
Key observations:
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Urea derivatives with fluorinated aryl groups (e.g., 35) exhibit nanomolar IC50 values, correlating with strong antiproliferative effects in breast cancer cells .
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Substitutions at the 8-position of imidazopyridine (e.g., pyridinesulfonamide in 35) enhance potency by forming hydrogen bonds with Lys802 .
ADME Properties
Relevant data from analogs suggest favorable drug-like properties:
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Metabolic Stability: Half-lives of 31.9 min (rat liver microsomes) and 45.1 min (human liver microsomes) .
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Permeability: High passive permeability (Pe = 15.4 nm/s in PAMPA assay) .
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CYP Inhibition: Moderate inhibition of CYP3A4 (42.6%) but minimal effects on CYP1A2 (<10%) .
Therapeutic Implications and Future Directions
Oncology Applications
Given the PI3Kα-inhibitory activity of analogs, the target compound may hold promise for treating PIK3CA-mutant cancers, such as breast (T47D, MCF-7) and ovarian (SKOV-3) malignancies . Mechanistically, these compounds induce cell cycle arrest and apoptosis via PI3K/Akt/mTOR pathway suppression .
Design Optimizations
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